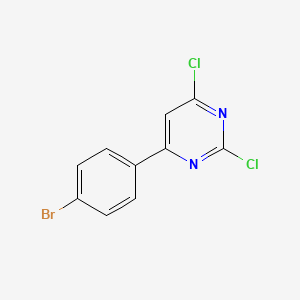

4-(4-Bromophenyl)-2,6-dichloropyrimidine

CAS No.: 1490189-81-5

Cat. No.: VC7798137

Molecular Formula: C10H5BrCl2N2

Molecular Weight: 303.97

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1490189-81-5 |

|---|---|

| Molecular Formula | C10H5BrCl2N2 |

| Molecular Weight | 303.97 |

| IUPAC Name | 4-(4-bromophenyl)-2,6-dichloropyrimidine |

| Standard InChI | InChI=1S/C10H5BrCl2N2/c11-7-3-1-6(2-4-7)8-5-9(12)15-10(13)14-8/h1-5H |

| Standard InChI Key | YCFQUQJADBOSAN-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=CC(=NC(=N2)Cl)Cl)Br |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a pyrimidine core (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3) substituted with:

This substitution pattern distinguishes it from the isomeric 5-(4-bromophenyl)-4,6-dichloropyrimidine documented in patent literature , where the bromophenyl group occupies position 5, and chlorines are at positions 4 and 6. Such positional isomerism significantly impacts reactivity and physicochemical properties.

Table 1: Structural identifiers of 4-(4-bromophenyl)-2,6-dichloropyrimidine

| Property | Value |

|---|---|

| IUPAC Name | 4-(4-Bromophenyl)-2,6-dichloropyrimidine |

| SMILES | C1=CC(=CC=C1C2=CC(=NC(=N2)Cl)Cl)Br |

| InChI Key | YCFQUQJADBOSAN-UHFFFAOYSA-N |

| Molecular Formula | |

| Molecular Weight | 303.97 g/mol |

The SMILES string explicitly encodes the substitution pattern: the pyrimidine ring (N=C(C(Cl)=N)C=C1) is linked to the bromophenyl group via the 4-position .

Tautomerism and Electronic Effects

Pyrimidine derivatives exhibit tautomerism, where hydrogen atoms shift between nitrogen atoms. For 4-(4-bromophenyl)-2,6-dichloropyrimidine, the presence of electron-withdrawing groups (Br, Cl) stabilizes the aromatic system, reducing tautomeric activity compared to unsubstituted pyrimidines. The bromine atom’s inductive effect (-I) further polarizes the ring, enhancing electrophilic substitution resistance at meta and para positions .

Synthetic Challenges and Comparative Pathways

Key Steps in Related Syntheses :

-

Catalytic Cyclization: p-Bromophenylacetic acid undergoes cyclization in methanol with a solid acid catalyst (e.g., sulfonated resins).

-

Chlorination: Intermediate dihydroxypyrimidines are treated with phosphorus oxychloride (POCl₃) or phosgene to introduce chlorine substituents.

-

Workup and Purification: Sequential solvent extraction (toluene, water) and recrystallization (ethanol) yield high-purity products.

Strategic Modifications for Target Synthesis

To adapt these methods for 4-(4-bromophenyl)-2,6-dichloropyrimidine, the following adjustments are theoretically required:

-

Positional Selectivity: Employ directing groups or protective strategies to ensure bromophenyl incorporation at the 4-position. Meta-directing effects of chlorine might necessitate orthogonal protection-deprotection sequences.

-

Chlorination Order: Introducing chlorine atoms at positions 2 and 6 before bromophenyl installation could prevent undesired side reactions, leveraging the pyrimidine ring’s inherent reactivity.

Table 2: Comparative Reaction Conditions for Dichloropyrimidine Synthesis

Physicochemical Properties and Stability

Experimental Data Gaps

-

Melting Point: Estimated 180–220°C (decomposes before boiling due to thermal instability).

-

Solubility: Likely soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in toluene or dichloromethane.

Spectroscopic Characterization

While no experimental spectra are available, computational predictions (PubChemLite) indicate:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume